tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazabicyclo[4.2.0]octane with carboxylating agents under controlled conditions. The reaction is carried out in a dry, sealed environment to prevent moisture interference
Analyse Chemischer Reaktionen
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but differs in the bicyclic framework.
tert-Butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: Another structurally related compound with different stereochemistry.
tert-Butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound has a cis configuration, which affects its chemical properties.
The uniqueness of tert-Butyl 2,5-diazabicyclo[42
Eigenschaften
Molekularformel |
C11H20N2O2 |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
JIIFXMDXOJFVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.